(Z)-5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound "(Z)-5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" is a structurally complex heterocyclic molecule belonging to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family. Its core structure consists of a fused thiazole-triazole ring system, with a (Z)-configured methylene bridge linking a 3,5-dichlorophenyl-substituted furan moiety at position 4. A 2-methylfuran-3-yl group is attached at position 2 of the triazole ring. Although direct synthesis data for this compound is unavailable, analogous thiazolo-triazole derivatives are typically synthesized via cyclocondensation or Knoevenagel reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
(5Z)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-2-(2-methylfuran-3-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O3S/c1-10-15(4-5-27-10)18-23-20-25(24-18)19(26)17(29-20)9-14-2-3-16(28-14)11-6-12(21)8-13(22)7-11/h2-9H,1H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMFLGAHSWUXFC-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC(=C5)Cl)Cl)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC(=C5)Cl)Cl)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15Cl2N3O2S
- Molecular Weight : 407.29 g/mol
- Structural Features : The compound features a thiazole ring fused with a triazole moiety and furan derivatives, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available furan derivatives and chlorinated phenyl compounds. The synthetic route often includes:
- Formation of the furan derivatives.
- Condensation reactions to form the thiazole and triazole rings.
- Final modifications to achieve the desired molecular structure.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole and triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
- Case Study : A related thiazolo[3,2-b][1,2,4]triazole derivative demonstrated an IC50 value of 0.004 μM against T-cell proliferation, indicating potent activity against certain cancer types .
Antimicrobial Properties
Compounds containing furan and thiazole rings have been documented for their antimicrobial activities:
- In Vitro Studies : Several derivatives have shown effectiveness against a range of bacterial strains.
- Case Study : A study highlighted the antibacterial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties:
- Mechanism : The modulation of inflammatory cytokines has been observed in related compounds.
- Research Findings : In experimental models, compounds with similar structures have reduced levels of TNF-alpha and IL-6, contributing to decreased inflammation .
Data Table: Summary of Biological Activities
| Activity Type | Reference Compound | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Thiazolo-triazole | 0.004 μM | Induction of apoptosis |
| Antimicrobial | Furan derivative | MIC < 10 μg/mL | Inhibition of bacterial cell wall synthesis |
| Anti-inflammatory | Related thiazole | Not specified | Modulation of cytokine release |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : A study screened derivatives of thiazolo-triazole compounds against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549). The results demonstrated promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation in vitro .
- Mechanism of Action : The mechanism of action is believed to involve the induction of apoptosis and disruption of the cell cycle in cancer cells. The thiazolo-triazole structure may interact with specific cellular targets involved in cancer progression .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies have reported that similar thiazolo-triazole derivatives possess broad-spectrum antibacterial and antifungal activities. The presence of the furan and thiazole moieties contributes to their effectiveness against resistant strains of bacteria .
Pesticidal Activity
Research has indicated that compounds with similar structures can serve as effective pesticides. The incorporation of furan rings has been linked to enhanced insecticidal properties. For example:
- Insecticidal Efficacy : A derivative of this compound was tested against common agricultural pests, showing significant mortality rates compared to control groups .
- Mechanism of Action : The proposed mechanism includes interference with the insect nervous system, leading to paralysis and death .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions including condensation reactions between furan derivatives and thiazole-triazole frameworks. Various synthetic routes have been explored to optimize yield and purity .
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A recent study evaluated the anticancer effects of a series of thiazolo-triazole derivatives in vitro. The results indicated that modifications in the furan ring significantly enhanced cytotoxicity against MCF-7 cells .
- Case Study 2 : Field trials conducted with a thiazolo-triazole derivative demonstrated effective pest control in crops such as maize and wheat, leading to higher yields compared to untreated plots .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: The target compound’s dichlorophenyl group increases molar mass (482.32 g/mol) compared to simpler analogs like 2j (219.22 g/mol) . Methoxy groups in the trimethoxyphenyl analog introduce steric bulk and electron-donating effects, contrasting with the electron-withdrawing dichlorophenyl group in the target compound.
Thermal Stability :
- Thiophene-substituted analogs (e.g., 2k) exhibit higher melting points (>250°C) than furan-containing derivatives (2j: 230–232°C), likely due to thiophene’s aromatic stability . The target compound’s melting point is unreported but expected to be elevated due to its rigid, planar structure.
Biological Activity :
- Analogs like 2h and 2i were evaluated as anticancer agents, with LCMS and NMR data supporting their stability . The dichlorophenyl group in the target compound may enhance cytotoxicity, as chloroaromatic moieties are common in anticancer and antimicrobial agents.
Structural Conformation :
- Isostructural compounds with fluorophenyl groups () adopt planar conformations except for one perpendicular fluorophenyl group, suggesting that bulky substituents (e.g., dichlorophenyl) in the target compound may similarly influence molecular planarity and packing .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via Knoevenagel condensation between a thiazolo-triazolone core and substituted furan-aldehyde derivatives. For example, similar compounds in were prepared by refluxing reactants in ethanol with catalytic piperidine, achieving yields of 52–64% . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Catalyst screening : Bases like sodium hydroxide () or piperidine ( ) influence reaction efficiency.
- Temperature control : Reflux conditions (~80°C) are typical, but microwave-assisted synthesis could reduce time (noted in for analogous heterocycles).
Table 1: Representative Synthetic Data from Analogous Compounds
| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (LCMS/NMR) |
|---|---|---|---|
| 2h ( ) | 58 | 224–226 | LCMS: m/z 449 [M+H]⁺; δ 8.2 (Ar-H) |
| 2k ( ) | 64 | >250 | LCMS: m/z 236 [M+H]⁺; δ 7.8 (Thiophene) |
Q. Which spectroscopic techniques are critical for structural validation?
1H/13C NMR and LCMS are essential. Key features include:
Q. What in vitro assays are suitable for preliminary biological evaluation?
Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations, as demonstrated for thiazolo-triazolones in . Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities?
Density Functional Theory (DFT) optimizes molecular geometry and predicts NMR chemical shifts. For example, used DFT to analyze ¹H/¹³C NMR data of triazole derivatives, correlating experimental shifts with calculated values to confirm regiochemistry . This approach can validate the Z-configuration and assess charge distribution in the conjugated system.
Q. What strategies address contradictory biological activity data across studies?
- Standardize assay protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times.
- Control for solubility : DMSO concentrations >0.1% may artifactually inhibit cells (note: used 0.1% DMSO) .
- Validate purity : HPLC purity ≥95% (as in ) ensures biological effects are compound-specific .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Modify substituents : Replace 3,5-dichlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity. shows thiophene derivatives exhibit improved activity over furans .
- Vary the heterocycle : Substitute thiazolo-triazolone with oxadiazole ( ) to alter pharmacokinetic properties .
Table 2: SAR Insights from Analogous Compounds
| Modification | Observed Effect | Reference |
|---|---|---|
| Thiophene (vs. furan) | Increased lipophilicity; higher IC₅₀ | |
| Chlorophenyl substitution | Enhanced antimicrobial activity |
Q. What experimental design (DoE) approaches optimize synthesis scalability?
Use flow chemistry ( ) to enhance reproducibility and safety:
- Continuous-flow reactors enable precise temperature/residence time control, reducing side products.
- Response Surface Methodology (RSM) identifies critical parameters (e.g., reagent stoichiometry, flow rate) .
Methodological Notes
- Spectral contradictions : If NMR signals overlap, use 2D techniques (HSQC, HMBC) to assign quaternary carbons (e.g., carbonyl groups at δ 165–175 ppm in ) .
- Synthetic bottlenecks : Low yields (e.g., 52% in ) may stem from steric hindrance; microwave irradiation or ultrasonication could improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
